molecular formula C32H22 B12632082 1,3-Bis(2-phenylethenyl)pyrene CAS No. 921599-37-3

1,3-Bis(2-phenylethenyl)pyrene

Katalognummer: B12632082
CAS-Nummer: 921599-37-3
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: ADFPVOSAWXYKNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis(2-phenylethenyl)pyrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by a pyrene core substituted with two phenylethenyl groups at the 1 and 3 positions. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, including materials science and organic electronics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Bis(2-phenylethenyl)pyrene can be synthesized through various synthetic routes. One common method involves the cycloisomerization of [2,2]metacyclophanes, which is then followed by valence isomerization and dehydrogenation to form the pyrene core . Another approach is the electrophilic aromatic substitution of pre-existing pyrene with phenylethenyl groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically includes purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(2-phenylethenyl)pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrenes, hydrogenated pyrenes, and oxygenated derivatives, depending on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1,3-Bis(2-phenylethenyl)pyrene primarily involves its interaction with light and other electromagnetic radiation. The compound absorbs light and undergoes electronic transitions, which can lead to fluorescence and other photophysical phenomena. These properties are exploited in various applications, including sensing and imaging .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Bis(2-phenylethenyl)pyrene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics.

Eigenschaften

CAS-Nummer

921599-37-3

Molekularformel

C32H22

Molekulargewicht

406.5 g/mol

IUPAC-Name

1,3-bis(2-phenylethenyl)pyrene

InChI

InChI=1S/C32H22/c1-3-8-23(9-4-1)14-16-27-22-28(17-15-24-10-5-2-6-11-24)30-21-19-26-13-7-12-25-18-20-29(27)32(30)31(25)26/h1-22H

InChI-Schlüssel

ADFPVOSAWXYKNQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=CC2=CC(=C3C=CC4=CC=CC5=C4C3=C2C=C5)C=CC6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.